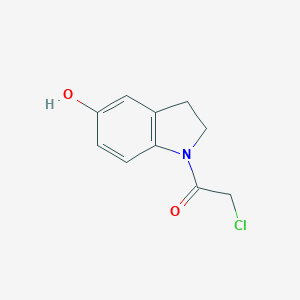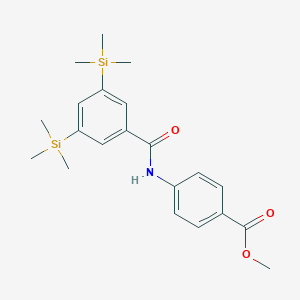
Aniline-UL-14C hydrochloride
Übersicht
Beschreibung
Aniline-UL-14C hydrochloride is a radiolabeled compound where the aniline molecule is uniformly labeled with carbon-14. This compound is primarily used in scientific research to trace and study the behavior of aniline in various chemical and biological systems. The hydrochloride form enhances its solubility in water, making it easier to handle in laboratory settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aniline-UL-14C hydrochloride typically involves the nitration of benzene to form nitrobenzene, followed by the reduction of nitrobenzene to aniline. The aniline is then uniformly labeled with carbon-14. The final step involves the formation of the hydrochloride salt by reacting the labeled aniline with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves stringent controls to ensure the uniform labeling of carbon-14 and the purity of the final product. The use of advanced reduction techniques and high-purity reagents is crucial to achieve the desired labeling extent and product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Aniline-UL-14C hydrochloride undergoes various chemical reactions, including:
Oxidation: Aniline can be oxidized to form compounds such as nitrosobenzene and azobenzene.
Reduction: The nitro group in nitrobenzene can be reduced to form aniline.
Substitution: Aniline can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon or iron filings in the presence of hydrochloric acid.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Nitrosobenzene, azobenzene.
Reduction: Aniline.
Substitution: Nitroaniline, sulfanilic acid, halogenated anilines.
Wissenschaftliche Forschungsanwendungen
Aniline-UL-14C hydrochloride is widely used in various fields of scientific research:
Chemistry: Used as a tracer to study reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic pathways of aniline in living organisms.
Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of aniline-based drugs.
Industry: Employed in environmental studies to track the fate of aniline pollutants in ecosystems
Wirkmechanismus
The mechanism of action of Aniline-UL-14C hydrochloride involves its incorporation into chemical or biological systems where it acts as a tracer. The carbon-14 label allows researchers to track the compound through various reactions and pathways. In biological systems, it helps in identifying the metabolic products and understanding the interaction of aniline with different molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Aniline hydrochloride: Similar in structure but not radiolabeled.
Nitroaniline: Contains a nitro group instead of being radiolabeled.
Sulfanilic acid: Aniline derivative with a sulfonic acid group.
Uniqueness: Aniline-UL-14C hydrochloride is unique due to its uniform carbon-14 labeling, which makes it an invaluable tool for tracing and studying the behavior of aniline in various systems. This radiolabeling provides insights that are not possible with non-labeled compounds .
Eigenschaften
IUPAC Name |
(1,2,3,4,5,6-14C6)cyclohexatrienamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.ClH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H/i1+2,2+2,3+2,4+2,5+2,6+2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCPOSDMTGQNKG-UJZMCJRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH]1=[14CH][14CH]=[14C]([14CH]=[14CH]1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474408 | |
| Record name | Aniline-UL-14C hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36663-09-9 | |
| Record name | Aniline-UL-14C hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
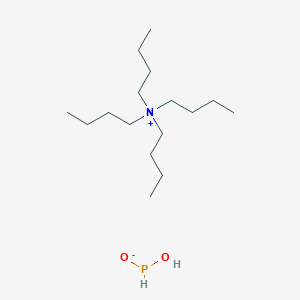
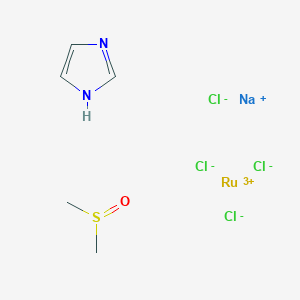

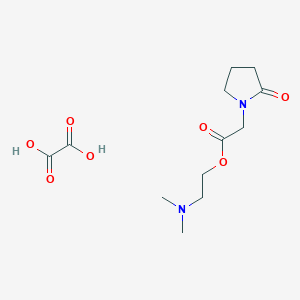
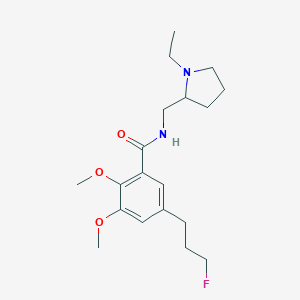

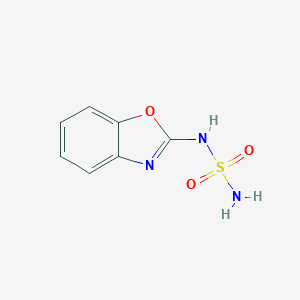
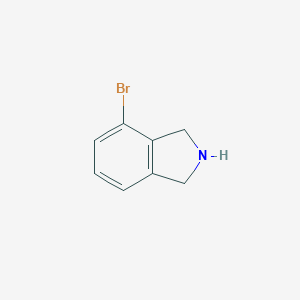
![6-[6-[6-[6-[6-[6-[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B145018.png)


